molecular formula C8H4F3N B2953284 4-Ethynyl-2-(trifluoromethyl)pyridine CAS No. 1196151-89-9

4-Ethynyl-2-(trifluoromethyl)pyridine

Cat. No.: B2953284
CAS No.: 1196151-89-9
M. Wt: 171.122
InChI Key: JYWOVWLNLZZGQW-UHFFFAOYSA-N
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Description

4-Ethynyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H4F3N and a molecular weight of 171.12 g/mol . This compound is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyridine ring. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 4-Ethynyl-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

. These methods ensure the availability of high-purity this compound for various applications.

Chemical Reactions Analysis

4-Ethynyl-2-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts such as palladium or copper.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethynyl-2-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The ethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes. The specific pathways involved depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

4-Ethynyl-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the ethynyl and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-ethynyl-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWOVWLNLZZGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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